Cas no 1877941-06-4 (1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]-)
1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]- Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]-
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- Inchi: 1S/C12H16N4O/c13-12-9-16(15-14-12)7-4-8-17-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10,13H2
- InChI Key: LCERJDYNENPIDX-UHFFFAOYSA-N
- SMILES: N1(CCCOCC2=CC=CC=C2)C=C(N)N=N1
1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01087484-1g |
1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine |
1877941-06-4 | 95% | 1g |
¥5481.0 | 2023-03-19 | |
| Enamine | EN300-783810-0.05g |
1-[3-(benzyloxy)propyl]-1H-1,2,3-triazol-4-amine |
1877941-06-4 | 0.05g |
$924.0 | 2023-06-06 | ||
| Enamine | EN300-783810-0.1g |
1-[3-(benzyloxy)propyl]-1H-1,2,3-triazol-4-amine |
1877941-06-4 | 0.1g |
$968.0 | 2023-06-06 | ||
| Enamine | EN300-783810-0.25g |
1-[3-(benzyloxy)propyl]-1H-1,2,3-triazol-4-amine |
1877941-06-4 | 0.25g |
$1012.0 | 2023-06-06 | ||
| Enamine | EN300-783810-0.5g |
1-[3-(benzyloxy)propyl]-1H-1,2,3-triazol-4-amine |
1877941-06-4 | 0.5g |
$1056.0 | 2023-06-06 | ||
| Enamine | EN300-783810-1.0g |
1-[3-(benzyloxy)propyl]-1H-1,2,3-triazol-4-amine |
1877941-06-4 | 1g |
$1100.0 | 2023-06-06 | ||
| Enamine | EN300-783810-2.5g |
1-[3-(benzyloxy)propyl]-1H-1,2,3-triazol-4-amine |
1877941-06-4 | 2.5g |
$2155.0 | 2023-06-06 | ||
| Enamine | EN300-783810-5.0g |
1-[3-(benzyloxy)propyl]-1H-1,2,3-triazol-4-amine |
1877941-06-4 | 5g |
$3189.0 | 2023-06-06 | ||
| Enamine | EN300-783810-10.0g |
1-[3-(benzyloxy)propyl]-1H-1,2,3-triazol-4-amine |
1877941-06-4 | 10g |
$4729.0 | 2023-06-06 |
1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]- Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]-
Research Brief on 1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]- (CAS: 1877941-06-4): Recent Advances and Applications
The compound 1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]- (CAS: 1877941-06-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique triazole core and functionalized side chain make it a promising scaffold for the design of novel bioactive molecules.
Recent studies have highlighted the role of 1H-1,2,3-Triazol-4-amine derivatives as key intermediates in click chemistry, particularly in the synthesis of triazole-linked conjugates for targeted drug delivery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark reaction in click chemistry. The study further explored its utility in constructing peptide-triazole hybrids with enhanced stability and bioavailability, paving the way for its use in proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules.
In addition to its synthetic utility, 1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]- has shown promising biological activity in preclinical models. A 2024 report in Bioorganic & Medicinal Chemistry Letters revealed its potent inhibitory effects against certain kinase enzymes implicated in cancer progression. Molecular docking studies suggested that the phenylmethoxypropyl side chain enhances binding affinity to the ATP-binding pocket of kinases, making it a viable candidate for further optimization as a kinase inhibitor. These findings underscore the compound's potential as a lead structure in oncology drug development.
Beyond oncology, recent research has explored the compound's applications in infectious disease therapeutics. A collaborative study between academic and industrial researchers (2023) identified derivatives of 1H-1,2,3-Triazol-4-amine as effective inhibitors of viral proteases, including those of SARS-CoV-2 and HIV. The study emphasized the compound's modularity, allowing for rapid structural modifications to improve potency and selectivity. Such adaptability is critical in addressing emerging viral variants and drug-resistant strains.
Despite these advances, challenges remain in the clinical translation of 1H-1,2,3-Triazol-4-amine-based therapeutics. Pharmacokinetic studies indicate that while the compound exhibits favorable in vitro activity, its metabolic stability and tissue distribution require further optimization. Recent efforts have focused on prodrug strategies and nanoparticle-based delivery systems to enhance its bioavailability and reduce off-target effects. These innovations are expected to bridge the gap between bench-scale discoveries and clinical applications.
In conclusion, 1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]- (CAS: 1877941-06-4) represents a multifaceted tool in modern drug discovery. Its applications span from synthetic chemistry to targeted therapy, with ongoing research continually expanding its potential. Future studies should prioritize structure-activity relationship (SAR) analyses and in vivo efficacy assessments to unlock its full therapeutic value. This compound exemplifies the synergy between chemical innovation and biological insight, offering a robust platform for next-generation therapeutics.
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